3-Fluoroquinolin-5-amine
Overview
Description
3-Fluoroquinolin-5-amine is not directly discussed in the provided papers; however, the papers do provide insights into various fluoroquinoline derivatives and their synthesis, properties, and applications. Fluoroquinolines are a class of compounds known for their biological activity, including antibacterial properties, as seen in the synthesis of novel quinolone antibacterials . The presence of a fluorine atom on the quinoline ring can significantly affect the compound's activity and properties.
Synthesis Analysis
The synthesis of fluoroquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a novel 5-amino-6-methylquinoline carboxylic acid was synthesized from 2,3,4-trifluoro aniline in 12 steps . Another example is the one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from [2-(o-alkynylphenyl)ethyl]amines, which involves a hydroamination followed by a Pd-catalyzed oxidation . These methods demonstrate the intricate procedures required to introduce fluorine atoms into the quinoline structure.
Molecular Structure Analysis
The molecular structure of fluoroquinoline derivatives is crucial for their biological activity. The synthesis of optically active flumequine, a fluoroquinoline derivative, involved resolving racemic intermediates and determining their configurations through X-ray structures . The precise arrangement of atoms, including the position of the fluorine atom, is essential for the desired activity and properties of the compound.
Chemical Reactions Analysis
Fluoroquinoline derivatives undergo various chemical reactions that are essential for their biological activity. For example, the antidepressant-like effect of 7-fluoro-1,3-diphenylisoquinoline-1-amine was found to be mediated by serotonergic and dopaminergic systems, indicating the compound's interaction with neurotransmitter receptors . Additionally, the synthesis of chloroisothiocyanatoquinolines and their reaction with amines to produce fluorescent thiazoloquinolines shows the reactivity of such compounds with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroquinoline derivatives are influenced by their molecular structure. The photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives were investigated, demonstrating their potential as fluorophores with high photostability [2, 4]. The introduction of fluorine atoms and other substituents can significantly alter the absorption, emission, and stability of these compounds.
Scientific Research Applications
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Antibacterial Applications
- Fluoroquinolones are widely used as antibacterials . They exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics .
- They work by inhibiting bacterial DNA-gyrase, which affects bacteria reproduction .
- Fluoroquinolones have a specific mechanism of action, different from antibiotics and other groups of antibacterials (cephalosporins, aminoglycosides, etc.), which allows them to be effective against strains resistant to many other classes of antibacterials .
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Antineoplastic Applications
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Synthesis and Industrial Applications
- Quinoline motifs, which include fluoroquinolones, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, there’s a focus on traditional and green synthetic approaches of quinoline and its analogs .
- “3-Fluoroquinolin-5-amine” is a chemical compound with the formula C9H7FN2 . It’s used for research purposes .
- The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also an inhibitor of CYP1A2 , an enzyme involved in drug metabolism .
- It has a synthetic accessibility score of 1.59 , indicating that it’s relatively easy to synthesize .
- “3-Fluoroquinolin-5-amine” is a chemical compound with the formula C9H7FN2 . It’s used for research purposes .
- The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It’s also an inhibitor of CYP1A2 , an enzyme involved in drug metabolism .
- It has a synthetic accessibility score of 1.59 , indicating that it’s relatively easy to synthesize .
Safety And Hazards
properties
IUPAC Name |
3-fluoroquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOIWROBEFMORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165794 | |
Record name | 3-Fluoro-5-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoroquinolin-5-amine | |
CAS RN |
155014-05-4 | |
Record name | 3-Fluoro-5-aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155014054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-5-aminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50165794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-aminoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2WS2LC6PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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